molecular formula C10H12ClFN2O B5492037 1-(4-Chloro-2-fluorophenyl)-3-propylurea

1-(4-Chloro-2-fluorophenyl)-3-propylurea

Cat. No.: B5492037
M. Wt: 230.66 g/mol
InChI Key: SZKQSVOIIJDYSO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-propylurea is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of diarylurea derivatives, a scaffold recognized for its diverse biological activities. Urea derivatives are frequently investigated for their potential to interact with various enzymatic targets. Specifically, research into structurally similar morpholino-substituted urea derivatives has shown promise in the development of mTOR inhibitors . This suggests potential research applications for this compound in studying cellular pathways related to proliferation and metabolism. As a specialized building block, it offers researchers a core structure for synthesizing and evaluating novel molecules in high-throughput screening assays. The presence of both chloro and fluoro substituents on the aromatic ring makes it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQSVOIIJDYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-propylurea typically involves the reaction of 4-chloro-2-fluoroaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloro-2-fluoroaniline+Propyl isocyanateThis compound\text{4-Chloro-2-fluoroaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 4-Chloro-2-fluoroaniline+Propyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3-propylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized products such as nitro derivatives.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3-propylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-propylurea involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related urea derivatives, emphasizing substituent effects, pharmacological profiles, and physicochemical properties.

Chlorpropamide (1-(4-Chlorobenzenesulfonyl)-3-propylurea)

  • Structure : Features a sulfonyl group (-SO₂-) linking the 4-chlorophenyl ring to the urea backbone, unlike the direct N-aryl linkage in the target compound.
  • Pharmacology : A first-generation sulfonylurea antidiabetic agent that stimulates insulin secretion by pancreatic β-cells .
  • Physicochemical Properties :
    • Molecular weight: 276.74 g/mol .
    • Melting point: 125–130°C .
    • Water solubility: Moderate (logP ~1.738) .
  • Key Differences : The sulfonyl group enhances hydrogen-bonding capacity and acidity (pKa ~5.0), improving interaction with sulfonylurea receptors (SUR1) .

1-(2-Adamantyl)-3-propylurea

  • Structure : Incorporates a rigid adamantyl group instead of the halogenated aryl moiety.
  • Pharmacology : Exhibits anti-tuberculosis activity, with MIC values <10 µM against Mycobacterium tuberculosis .
  • Physicochemical Properties :
    • Molecular weight: ~291.4 g/mol (estimated).
    • Melting point: >250°C .
    • LogP: ~3.5 (predicted), indicating higher lipophilicity than Chlorpropamide.
  • Key Differences : The adamantyl group confers rigidity and enhances hydrophobic interactions with bacterial targets .

1-(3-Ethynylphenyl)-3-propylurea

  • Structure : Substitutes the 4-chloro-2-fluorophenyl group with an ethynylphenyl moiety.
  • Application: Intermediate in synthesizing helical polycarbodiimides for carbon nanotube functionalization .
  • Synthesis: Prepared via reaction of 3-aminophenylacetylene with propylisocyanate in dichloromethane .
  • Key Differences : The ethynyl group enables polymerization or click chemistry, distinguishing it from biologically oriented urea derivatives.

1-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}-3-propylurea

  • Structure : A purine-based urea derivative with complex aromatic substituents.
  • Physicochemical Properties :
    • Molecular weight: ~599.5 g/mol.
    • LogP: ~5.2 (estimated), reflecting high membrane permeability.
  • Key Differences : The purine-piperidine scaffold enables selective peripheral CB1 antagonism, avoiding central nervous system side effects .

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents Pharmacological Activity LogP Melting Point (°C) References
1-(4-Chloro-2-fluorophenyl)-3-propylurea ~228.7 (estimated) 4-Cl-2-F-phenyl, propyl Not reported ~2.8* Not reported -
Chlorpropamide 276.74 4-Cl-C₆H₄-SO₂-, propyl Antidiabetic 1.738 125–130
1-(2-Adamantyl)-3-propylurea ~291.4 2-Adamantyl, propyl Anti-tuberculosis ~3.5 >250
1-(3-Ethynylphenyl)-3-propylurea ~216.3 3-Ethynylphenyl, propyl Polymer precursor ~2.1 Not reported
Purine-based CB1 antagonist ~599.5 Purine-piperidine, 2-Cl/4-Cl-Ph CB1 antagonism ~5.2 Not reported

*Estimated using fragment-based methods.

Key Research Findings and Implications

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-Cl-2-F-phenyl) may enhance target binding through halogen bonding and π-π stacking, as observed in kinase inhibitors like NSC777205 . Sulfonyl groups (e.g., in Chlorpropamide) improve solubility and receptor interaction but reduce BBB permeability compared to non-sulfonylated ureas .

Synthetic Flexibility :

  • Urea derivatives are synthetically versatile; for example, propylisocyanate reacts efficiently with diverse amines to yield target compounds .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-fluorophenyl)-3-propylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling aryl amines with isocyanates or carbamates. For this compound, a plausible route is:

Step 1: React 4-chloro-2-fluoroaniline with propyl isocyanate under anhydrous conditions (e.g., in dichloromethane or acetonitrile) .

Step 2: Purify via recrystallization or column chromatography.

Optimization Strategies:

  • Catalysts: Use DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency, as demonstrated in analogous urea syntheses .
  • Temperature: Conduct reactions at 65–80°C to balance yield and purity.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

Table 1: Example Reaction Optimization Variables

VariableTested RangeOptimal Condition
Temperature50°C – 90°C65°C
Catalyst Loading0.1 – 0.3 equiv.0.2 equiv. DABCO
SolventDCM, MeCN, THFMeCN

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and propyl chain signals (δ 0.9–1.6 ppm). Compare with structurally similar urea derivatives .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~155–160 ppm and aryl carbons.
  • IR Spectroscopy: Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Key steps include:
    • Data collection with Mo/Kα radiation.
    • Structure solution via direct methods (SHELXT) and refinement (SHELXL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer: Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Advanced strategies include:

Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for handling twinned crystals .

Hydrogen Bond Analysis: Validate H-bond networks (e.g., urea N-H···O interactions) against density-functional theory (DFT) calculations .

Validation Tools: Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Example Workflow:

  • Refine structure with SHELXL using Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
  • Compare experimental vs. DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) .

Q. What experimental design principles apply to pharmacological studies of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Target Selection: Prioritize kinases or GPCRs, as urea derivatives often modulate these targets .
    • Dose-Response: Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀.
  • Data Contradictions:
    • Purity: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
    • Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO ≤0.1% v/v).

Table 2: Example Pharmacological Data Comparison

StudyIC₅₀ (µM)Assay TypeSolvent
A2.1Kinase Inhib0.1% DMSO
B5.8GPCR Binding0.05% DMSO

Resolution: Discrepancies may arise from solvent interference or target isoform variability.

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect intermediates (e.g., unreacted isocyanate).
  • Reaction Monitoring: Employ in-situ FTIR to track urea formation in real time .
  • Design of Experiments (DoE): Apply factorial design to optimize variables:
    • Factors: Temperature, stoichiometry, catalyst.
    • Response: Yield, purity.

Example DoE Table:

RunTemp (°C)Catalyst (equiv.)Yield (%)
1600.162
2700.285
3800.378

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